Propyl Protocatechuate (CAS 37757-42-9): Comprehensive Chemical Profiling, Synthesis, and Applications
Propyl Protocatechuate (CAS 37757-42-9): Comprehensive Chemical Profiling, Synthesis, and Applications
Executive Summary
Propyl protocatechuate (Propyl 3,4-dihydroxybenzoate), identified by CAS RN 37757-42-9, is a highly functionalized alkyl ester derived from naturally occurring protocatechuic acid[1]. Characterized by its catechol (3,4-dihydroxybenzene) moiety and a lipophilic propyl chain, this compound serves as a critical intermediate in organic synthesis, a potent antioxidant in lipid-rich matrices, and a functional component in advanced thermochromic materials[1][2].
This technical guide provides a rigorous analysis of its physicochemical properties, self-validating synthesis protocols, pharmacological interactions, and industrial applications. It is designed to equip researchers and drug development professionals with actionable, mechanistically grounded insights.
Physicochemical Profiling & Lipophilicity
The molecular architecture of propyl protocatechuate balances the radical-scavenging capability of its hydroxyl groups with the enhanced membrane permeability afforded by its propyl ester tail[1].
Core Specifications
The following table summarizes the foundational chemical properties of the compound:
| Property | Value / Description |
| Chemical Name | Propyl 3,4-dihydroxybenzoate |
| CAS Registry Number | 37757-42-9 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| SMILES String | C(OCCC)(=O)C1=CC(O)=C(O)C=C1 |
| Appearance | White to light yellow solid |
| Key Functional Groups | Catechol ring, Propyl ester |
Oil-Water Partitioning and the Polar Paradox
Antioxidant efficacy in multiphasic systems (e.g., food emulsions, cellular matrices) is heavily dictated by compound lipophilicity. According to partition coefficient (
Chemical Synthesis & Purification Protocol
To achieve high-purity propyl protocatechuate (>99%) suitable for pharmacological or analytical use, a dicyclohexylcarbodiimide (DCC)-mediated esterification is preferred over traditional Fischer esterification[4].
Causality Check: Fischer esterification requires harsh acidic conditions and high heat, which can inadvertently oxidize the sensitive catechol moiety into a quinone. DCC acts as a potent dehydrating agent under mild conditions, activating the carboxylic acid by forming a highly reactive O-acylisourea intermediate that is subsequently attacked by the alcohol[4].
Self-Validating Protocol: DCC-Mediated Esterification
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Activation: Dissolve 2.0 mmol (0.308 g) of 3,4-dihydroxybenzoic acid and 2.0 mmol of anhydrous n-propanol in 15 mL of anhydrous tetrahydrofuran (THF)[4]. Cool the mixture to 0 °C in an ice bath.
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Rationale: Cooling minimizes the exothermic rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.
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Coupling: Slowly add 3.1 mmol (0.634 g) of DCC to the solution[4]. Stir the mixture continuously and allow it to warm to room temperature overnight (approx. 12 hours)[4].
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Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent. The disappearance of the highly polar protocatechuic acid spot confirms reaction completion.
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Filtration: Remove the precipitated dicyclohexylurea (DCU) byproduct via suction filtration[4].
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Rationale: DCU is highly insoluble in THF and water, allowing for efficient mechanical separation.
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Washing & Extraction: Wash the filtrate successively with dilute citric acid (to neutralize unreacted basic species), saturated NaHCO₃ (to remove unreacted protocatechuic acid), and high-purity deionized water[4].
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Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product[4].
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Analytical Validation: Confirm structure via ¹H NMR (500 MHz, CDCl₃). Key diagnostic peaks include the propyl chain aliphatic protons and the characteristic aromatic protons of the catechol ring.
Fig 1. DCC-mediated synthesis workflow of propyl protocatechuate.
Biological Activity & Metabolic Pathways
Xanthine Oxidase Interaction
Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine to uric acid, a primary driver of hyperuricaemia and gout[5]. While compounds containing a 3,4-dihydroxybenzene moiety are known to interact with XO, propyl protocatechuate exhibits relatively weak inhibitory activity compared to related esters like alkyl caffeates[5].
Mechanistic Insight: Structural-activity relationship (SAR) analyses reveal that the direct attachment of the ester bond to the aromatic ring in protocatechuates restricts the conformational flexibility required to optimally occupy the molybdenum-pterin active site of XO[5]. In contrast, the propionate spacer found in caffeates significantly enhances binding affinity[5].
| Compound | Chain Length | XO Inhibition (at 125 μM) | Reference |
| Protocatechuic acid | C0 | No inhibition | [5] |
| Propyl protocatechuate | C3 | No significant inhibition | [5] |
| Octyl protocatechuate | C8 | 22% inhibition | [5] |
| Methyl caffeate | C1 | Active (High affinity) | [5] |
Microbial Biodegradation
In the context of gut microbiome pharmacology and food fermentation, propyl protocatechuate is subject to enzymatic degradation. Specific strains of lactic acid bacteria, notably Lactobacillus plantarum, secrete esterases (TanA/TanB) capable of hydrolyzing the ester bond[6]. This biodegradation yields protocatechuic acid and propanol, effectively altering the compound's bioavailability and its subsequent antioxidant profile in the gut[6].
Fig 2. Microbial degradation and xanthine oxidase interaction pathways.
Industrial & Formulation Applications
Beyond pharmacology, propyl protocatechuate is highly valued in material science, specifically in the formulation of reversible thermochromic recording materials [2].
In these systems, propyl protocatechuate functions as a phenolic developer (electron acceptor)[2]. When combined with an electron-donating chromatic organic compound (such as a leuco dye) and a solid acid matrix (like montmorillonite clay), the phenolic hydroxyl groups of propyl protocatechuate interact with the leuco dye's lactone ring[2]. Upon the application of a specific thermal trigger, this interaction induces a reversible ring-opening event, leading to rapid coloration or decoloration[2]. Its specific melting point and crystallization dynamics make it an ideal candidate for fine-tuning the exact temperature threshold of the thermochromic shift.
References
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Masuoka, N., et al. (2012). "The Inhibition of Uric Acid Formation Catalyzed by Xanthine Oxidase Properties of the Alkyl Caffeates and Cardol." Journal of Food Research, Semantic Scholar. Available at: [Link]
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NIST ThermoML. (2018). "Partition coefficients of antioxidants between edible oils and water." J. Chem. Eng. Data, 63(8), 2999-3007. Available at: [Link]
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Luo, et al. (2025). "The association between estrogenic activity evolution and the formation of different products during the photochemical transform." Guangdong University of Technology (GDUT). Available at: [Link]
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Rodríguez, H., et al. (2008). "Degradation of tannic acid by cell-free extracts of Lactobacillus plantarum." ResearchGate. Available at:[Link]
- Google Patents. "US5179065A - Recording material with a display composition including a coloring pigment.
Sources
- 1. CAS 37757-42-9: Propyl protocatechuate | CymitQuimica [cymitquimica.com]
- 2. US5179065A - Recording material with a display composition including a coloring pigment - Google Patents [patents.google.com]
- 3. ThermoML:J. Chem. Eng. Data 2018, 63, 8, 2999-3007 [trc.nist.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
